molecular formula C8H4BrFN2O2 B13343786 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13343786
M. Wt: 259.03 g/mol
InChI Key: GPIFQUNBVBLVBH-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties. The presence of both bromine and fluorine atoms in the structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities or the inhibition of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but lacks the bromine atom.

    7-Bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid provides distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-6-2-1-5(10)7-4(8(13)14)3-11-12(6)7/h1-3H,(H,13,14)

InChI Key

GPIFQUNBVBLVBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C(=C1)Br)C(=O)O)F

Origin of Product

United States

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